5-Bromo-2-cyano-4-nitrophenylacetic acid
Overview
Description
5-Bromo-2-cyano-4-nitrophenylacetic acid is a multifaceted organic compound characterized by the presence of bromine, cyano, and nitro functional groups attached to a phenyl ring, along with an acetic acid moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-cyano-4-nitrobenzoic acid as the starting material.
Bromination: The nitrobenzoic acid undergoes bromination at the ortho-position to introduce the bromine atom, resulting in 5-bromo-2-cyano-4-nitrobenzoic acid.
Reduction: The carboxylic acid group is then reduced to an acetic acid group using reducing agents like lithium aluminium hydride (LiAlH4) or borane (BH3).
Industrial Production Methods:
Batch Process: The compound is synthesized in batches, with careful control of reaction conditions to ensure high yield and purity.
Purification: The final product is purified using crystallization or column chromatography to remove impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, to form corresponding carboxylic acids.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Tin (Sn) and hydrochloric acid (HCl) for nitro group reduction.
Substitution: Aqueous ammonia (NH3) for nucleophilic substitution.
Major Products Formed:
Oxidation: 5-Bromo-2-cyano-4-nitrobenzoic acid.
Reduction: 5-Bromo-2-cyano-4-aminophenylacetic acid.
Substitution: 5-Amino-2-cyano-4-nitrophenylacetic acid.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of bromine and nitro groups with biological systems. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The bromine and nitro groups can influence the binding affinity and specificity of the compound to these targets, affecting biological pathways and cellular processes.
Comparison with Similar Compounds
4-Bromo-2-cyano-5-nitrophenylacetic acid: Similar structure but different position of bromine and nitro groups.
2-Bromo-4-cyano-5-nitrophenylacetic acid: Another positional isomer with different reactivity.
Uniqueness: The unique arrangement of functional groups in 5-Bromo-2-cyano-4-nitrophenylacetic acid provides distinct chemical and biological properties compared to its isomers, making it valuable for specific applications.
Properties
IUPAC Name |
2-(5-bromo-2-cyano-4-nitrophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c10-7-1-5(3-9(13)14)6(4-11)2-8(7)12(15)16/h1-2H,3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCRVBVNLHFTCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)[N+](=O)[O-])C#N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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